Menin-MLL Interaction Disruption Potency
Menin-MLL inhibitor-25 demonstrates a menin-MLL interaction disruption IC₅₀ of 0.38 µM . This places it in the intermediate potency range relative to other widely used tool compounds. It is approximately 1.2-fold less potent than MI-2 (IC₅₀ = 0.45 µM [1]) and 5-fold more potent than MI-1 (IC₅₀ = 1.9 µM ), but approximately 26-fold less potent than the advanced preclinical compounds MI-463 (IC₅₀ = 15.3 nM) and MI-503 (IC₅₀ = 14.7 nM) [2].
| Evidence Dimension | Biochemical inhibition of menin-MLL interaction (IC₅₀) |
|---|---|
| Target Compound Data | 0.38 µM |
| Comparator Or Baseline | MI-2: 0.45 µM; MI-1: 1.9 µM; MI-463: 15.3 nM; MI-503: 14.7 nM |
| Quantified Difference | ~1.2-fold less potent than MI-2; ~5-fold more potent than MI-1; ~26-fold less potent than MI-463 and MI-503 |
| Conditions | Fluorescence polarization assay measuring disruption of FITC-MBM1 peptide binding to menin |
Why This Matters
This intermediate potency provides a useful dynamic range for dose-response studies, potentially reducing the risk of off-target effects at high concentrations associated with weaker inhibitors while avoiding the extreme sensitivity that may complicate assays with sub-nanomolar compounds.
- [1] GlpBio. MI-2 (Menin-MLL inhibitor 2) Product Datasheet. Available online. View Source
- [2] Borkin D, He S, Miao H, et al. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo. Cancer Cell. 2015;27(4):589-602. View Source
